![molecular formula C12H12N2 B1392012 5,2'-Dimethyl-[2,4']bipyridinyl CAS No. 1187168-36-0](/img/structure/B1392012.png)
5,2'-Dimethyl-[2,4']bipyridinyl
Übersicht
Beschreibung
5,2’-Dimethyl-[2,4’]bipyridinyl is a complex organic compound that has garnered a lot of attention within the scientific community. It is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . It is widely used as a ligand for organometallic chemical synthesis and pharmaceuticals applications .
Molecular Structure Analysis
The molecular formula of 5,2’-Dimethyl-[2,4’]bipyridinyl is C12H12N2 . The molecular weight is 184.24 g/mol .Physical And Chemical Properties Analysis
5,2’-Dimethyl-[2,4’]bipyridinyl is an off-white powder . Its melting point is approximately 115 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Organometallkomplexen
“5,2'-Dimethyl-[2,4']bipyridinyl” wird häufig als Ligand für die Synthese von Organometallkomplexen verwendet . Diese Komplexe haben ein breites Anwendungsspektrum in der Katalyse, Materialwissenschaft und medizinischen Chemie.
Photosensibilisatoren
Diese Verbindung wird auch bei der Synthese von Photosensibilisatoren eingesetzt . Photosensibilisatoren sind Moleküle, die Licht absorbieren und diese Energie auf andere Moleküle übertragen. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter Solarzellen, photodynamische Therapie zur Krebsbehandlung und Sanierung der Umwelt.
Pharmazeutische Anwendungen
“this compound” wird in pharmazeutischen Anwendungen eingesetzt . Beispielsweise wird es bei der Synthese von Medikamenten verwendet, die auf bestimmte Krankheiten abzielen.
Farbstoffsynthese
Diese Verbindung wird als Rohstoff bei der Synthese von Farbstoffen verwendet . Diese Farbstoffe finden Anwendungen in Textilien, Lebensmittelfarben und biologischen Färbungen.
Pflanzenschutzmittel
“this compound” wird bei der Synthese von Pflanzenschutzmitteln eingesetzt . Diese Chemikalien werden zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten sowie zur Steigerung des Ernteertrags und der Qualität eingesetzt.
Vorläufer für andere Verbindungen
Es wird als Vorläufer für die Herstellung von 5-Methyl-5'-Vinyl-2,2'-Bipyridin verwendet . Diese Verbindung hat potenzielle Anwendungen in der organischen Elektronik und Optoelektronik.
Wirkmechanismus
Target of Action
The primary target of 5,2’-Dimethyl-[2,4’]bipyridinyl is Protein Tyrosine Kinase-7 (PTK7) . PTK7 is an important biomarker for a range of leukemia and solid tumors .
Mode of Action
5,2’-Dimethyl-[2,4’]bipyridinyl interacts with its target, PTK7, by exhibiting high luminescence for G-quadruplex DNA . This interaction allows the compound to be employed in constructing G-quadruplex-based assays for PTK7 in aqueous solutions .
Result of Action
The compound demonstrates significant activity against embryos and is capable of arresting development at various stages of embryogenesis . This suggests that the compound’s action has profound molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
5,2’-Dimethyl-[2,4’]bipyridinyl plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been observed to interact with metal ions, forming coordination complexes that can act as catalysts in biochemical reactions . These interactions are primarily driven by the nitrogen atoms in the bipyridine structure, which can donate electron pairs to metal ions, stabilizing the complex.
Cellular Effects
The effects of 5,2’-Dimethyl-[2,4’]bipyridinyl on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, 5,2’-Dimethyl-[2,4’]bipyridinyl can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5,2’-Dimethyl-[2,4’]bipyridinyl exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5,2’-Dimethyl-[2,4’]bipyridinyl can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Eigenschaften
IUPAC Name |
2-methyl-4-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFUKBAUFFOYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



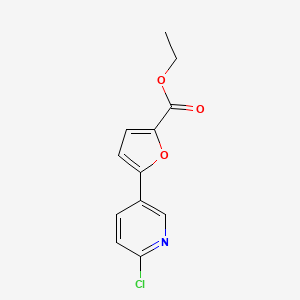



![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)


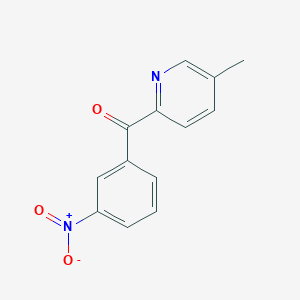

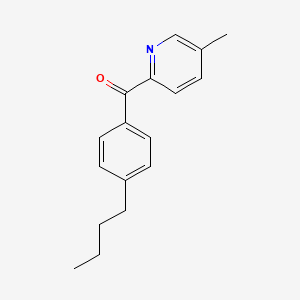
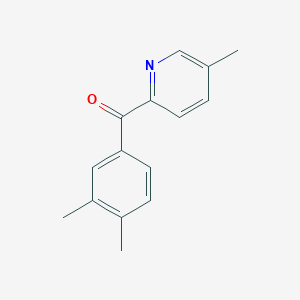
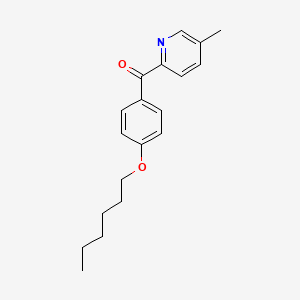

![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)